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Compound of Interest

Compound Name: 5-Fluoro-2-iodopyridine

Cat. No.: B064536

Abstract: This technical guide provides an in-depth overview of 5-Fluoro-2-iodopyridine (CAS
No. 159870-80-1), a key building block in modern medicinal chemistry and drug discovery. The
document covers its fundamental physicochemical properties, synthesis, and reactivity, with a
particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed
experimental protocols and mechanistic insights are provided to equip researchers, scientists,
and drug development professionals with the practical knowledge required for its effective
utilization in the synthesis of complex molecular architectures and biologically active
compounds.

Introduction: The Strategic Importance of
Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal
chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic
profile. The pyridine scaffold, a ubiquitous motif in a vast number of pharmaceuticals, when
functionalized with both a fluorine and an iodine atom, becomes a particularly versatile and
powerful synthetic intermediate. 5-Fluoro-2-iodopyridine stands out as a prime example of
such a scaffold, offering two distinct and orthogonally reactive sites. The iodine atom at the 2-
position is predisposed to participate in a wide array of palladium-catalyzed cross-coupling
reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the facile
introduction of diverse carbon-based substituents. Concurrently, the fluorine atom at the 5-
position can modulate the electronic properties of the pyridine ring and serve as a potential site
for nucleophilic aromatic substitution or as a metabolically stable isostere for a hydrogen atom.
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This dual functionality makes 5-Fluoro-2-iodopyridine a highly sought-after building block for
the synthesis of novel therapeutics.

Physicochemical Properties of 5-Fluoro-2-
iodopyridine

A thorough understanding of the physical and chemical properties of a reagent is paramount for
its effective and safe use in synthesis. The key properties of 5-Fluoro-2-iodopyridine are
summarized in the table below.

Property Value Source(s)
CAS Number 159870-80-1 [11[2]
Molecular Formula CsHsFIN [2][3]
Molecular Weight 222.99 g/mol [3]
Appearance Yellow powder or solid [1]

Melting Point 83-85 °C [1]

pKa (Predicted) -0.58 £ 0.10 [1]
XLogP3 1.6 [2][3]

Note: Some physical properties, such as boiling point and solubility, are not consistently
reported across publicly available sources and should be determined empirically for specific
applications.

Synthesis of 5-Fluoro-2-iodopyridine

The synthesis of 5-Fluoro-2-iodopyridine can be achieved through various routes. One
common laboratory-scale preparation involves the diazotization of 2-amino-5-fluoropyridine
followed by a Sandmeyer-type reaction with an iodide source. Another accessible method is
the halogen exchange reaction from a more readily available precursor, such as 2-bromo-5-
fluoropyridine. The choice of synthetic route often depends on the availability of starting
materials, scale of the reaction, and desired purity.
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Synthesis Workflow Diagram
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Caption: A generalized workflow for the synthesis of 5-Fluoro-2-iodopyridine from 2-amino-5-
fluoropyridine.

Experimental Protocol: Synthesis from 2-Amino-5-
fluoropyridine (lllustrative)

This protocol is an illustrative example based on established chemical principles for the
synthesis of iodoarenes from anilines. Researchers should consult the primary literature and
perform appropriate safety assessments before conducting any experiment.

Materials:
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e 2-Amino-5-fluoropyridine

o Concentrated Sulfuric Acid (H2SOa)

e Sodium Nitrite (NaNOz2)

o Potassium lodide (KI)

» Deionized Water

» Diethyl Ether (or other suitable organic solvent)

e Sodium Bicarbonate (NaHCOs) solution

o Sodium Thiosulfate (Na2S20s3) solution

e Brine

¢ Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (NazSQOa)
e Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:

e Diazonium Salt Formation: In a round-bottom flask cooled in an ice bath, dissolve 2-amino-5-
fluoropyridine in a mixture of concentrated sulfuric acid and water. Slowly add a solution of
sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the
mixture for an additional 30 minutes at this temperature to ensure complete formation of the
diazonium salt.

 lodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold
diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be
observed. Allow the reaction mixture to warm to room temperature and stir for several hours
until the reaction is complete (monitor by TLC).

o Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, 10%
sodium thiosulfate solution (to remove any residual iodine), and brine.
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 Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure using a rotary evaporator. The crude product can be further purified
by column chromatography on silica gel or by recrystallization to afford pure 5-Fluoro-2-
iodopyridine.

Reactivity and Applications in Cross-Coupling
Reactions

The C-1 bond in 5-Fluoro-2-iodopyridine is the primary site of reactivity for palladium-
catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen
and the fluorine atom can influence the rate of oxidative addition to the palladium(0) catalyst,
often making this substrate highly reactive.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-
carbon bonds between an organohalide and an organoboron compound. 5-Fluoro-2-
iodopyridine is an excellent substrate for this reaction, allowing for the introduction of a wide
variety of aryl, heteroaryl, and vinyl groups at the 2-position of the pyridine ring.
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Catalytic Cycle of Suzuki-Miyaura Coupling

5-Fluoro-2-iodopyridine
(R-X)

Oxidative
Addition

Boronic Acid/Ester
1| -
R1-Pd(Il)L2-X (R-B(OR))

g e

Catalyst
generation

el

\
1
1
\
\
1
\
\
\

Transmetalation

RL-Pd(Il)L2-R?

Reductive
Elimination

Click to download full resolution via product page

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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This is a representative protocol and may require optimization for specific substrates.
Materials:

e 5-Fluoro-2-iodopyridine

» Aryl- or heteroaryl-boronic acid (1.2 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

e Base (e.g., K2COs, Cs2C0s3, 2-3 equivalents)

e Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

e Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (N2 or Ar).
Procedure:

¢ To a Schlenk tube or microwave vial, add 5-Fluoro-2-iodopyridine, the boronic acid, the
palladium catalyst, and the base.

o Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.
o Add the degassed solvent(s) via syringe.

e Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the
required time (monitor by TLC or LC-MS).

» After completion, cool the reaction to room temperature.

 Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to obtain the desired 2-
substituted-5-fluoropyridine.
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Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal
alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes,
which are important structural motifs in many biologically active molecules and materials. 5-
Fluoro-2-iodopyridine readily participates in Sonogashira couplings.
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Key Steps in Sonogashira Coupling
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Caption: A simplified representation of the interconnected catalytic cycles in a traditional
Sonogashira coupling.

This is a representative protocol and may require optimization for specific substrates.
Materials:

e 5-Fluoro-2-iodopyridine

o Terminal alkyne (1.1-1.5 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)4 or PdCI2(PPhs)z, 1-5 mol%)

o Copper(l) iodide (Cul, 2-10 mol%)

e Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents, also serves as
solvent)

e Co-solvent (e.g., THF, DMF, if necessary)
e Schlenk tube or round-bottom flask, magnetic stirrer, inert atmosphere (N2 or Ar).
Procedure:

e To a Schlenk tube or round-bottom flask, add 5-Fluoro-2-iodopyridine, the palladium
catalyst, and copper(l) iodide.

o Evacuate and backfill the vessel with an inert atmosphere three times.

o Add the degassed amine base (and co-solvent, if used) via syringe, followed by the terminal
alkyne.

« Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) until
the starting material is consumed (monitor by TLC or LC-MS).

o Upon completion, remove the solvent under reduced pressure.
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e Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine
to remove the amine salts.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

o Purify the crude product by column chromatography on silica gel to yield the desired 5-
fluoro-2-(alkynyl)pyridine.

Safety and Handling

5-Fluoro-2-iodopyridine should be handled with appropriate personal protective equipment
(PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-
ventilated fume hood. Based on available safety data for similar compounds, it may be harmful
if swallowed, inhaled, or in contact with skin.[1] Always consult the material safety data sheet
(MSDS) from the supplier before use. Store in a cool, dry, and dark place in a tightly sealed
container.

Conclusion

5-Fluoro-2-iodopyridine is a valuable and versatile building block for the synthesis of complex
organic molecules, particularly in the context of drug discovery and development. Its dual
functionality, with a fluorine atom for modulating physicochemical properties and an iodine atom
for facile cross-coupling reactions, provides a powerful platform for the rapid generation of
diverse chemical libraries. The experimental protocols and mechanistic insights provided in this
guide are intended to facilitate its effective application in the laboratory, empowering
researchers to leverage its unique reactivity in the pursuit of novel and impactful chemical
entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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